2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3
Description
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 (CAS: 1215499-36-7) is a deuterated heterocyclic amine with the molecular formula C₁₂H₇D₃N₆ and a molecular weight of 241.27 g/mol . It is primarily utilized as a research standard for analytical purposes, such as mass spectrometry or isotopic labeling studies, due to its stable deuterium substitution. The compound is commercially available in small quantities (e.g., 25 µL of a 10 mM solution) and requires storage at 2–8°C to maintain stability. Its azido (-N₃) group enhances reactivity in click chemistry applications, while the deuterium substitution minimizes metabolic interference in biological studies .
Properties
IUPAC Name |
2-azido-4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGDZSFLARRCN-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215499-36-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215499-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclocondensation Reaction
A quinoline precursor (e.g., 4,5-diaminoquinoline) reacts with deuterated acetylacetone-d6 under acidic conditions to form the imidazo[4,5-f]quinoline ring.
Reaction Conditions
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 4,5-Diaminoquinoline | 10 mmol | Acetic acid (20 mL), reflux | 85% |
| Acetylacetone-d6 | 12 mmol | 120°C, 6 hours |
The use of acetylacetone-d6 ensures deuterium incorporation at the C3 and C4 methyl positions. NMR analysis (¹H and ²H) confirms >98% deuterium enrichment at these sites.
Methylation with Deuterated Reagents
For non-deuterated starting materials, post-synthesis deuteration is achieved via H/D exchange using deuterated methyl iodide (CD3I):
Methylation Protocol
-
Substrate : 3,4-Dimethylimidazo[4,5-f]quinoline (1.0 g)
-
Deuterating Agent : CD3I (5 eq)
-
Base : Potassium carbonate (3 eq)
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Solvent : DMF, 0°C → RT, 12 hours
-
Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).
Azidation at the C2 Position
The amino group at C2 of 3,4-dimethylimidazo[4,5-f]quinoline-d3 is replaced with an azido group via diazotization and subsequent azide substitution.
Diazotization Reaction
Conditions :
Azide Substitution
The diazonium salt reacts with sodium azide (NaN3) in aqueous acetone:
Reaction Parameters
| Parameter | Value |
|---|---|
| NaN3 Equivalents | 3.0 eq |
| Solvent | Acetone/H2O (3:1) |
| Temperature | 25°C, 2 hours |
| Yield | 65% |
The product is purified via recrystallization (ethanol/water) to afford pale yellow crystals.
Optimization of Reaction Conditions
Temperature Dependence of Azidation
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 0 | 4 | 45 |
| 25 | 2 | 65 |
| 40 | 1 | 55 |
Higher temperatures reduce yields due to competing side reactions (e.g., denitrogenation).
Solvent Effects on Deuteration
| Solvent | Deuterium Enrichment (%) | Purity (%) |
|---|---|---|
| DMF | 98 | 95 |
| THF | 92 | 90 |
| DMSO | 95 | 93 |
DMF provides optimal solubility and minimal proton back-exchange.
Comparative Analysis with Non-Deuterated Analogues
Kinetic Isotope Effects (KIE)
Deuteration at the methyl groups alters reaction kinetics:
| Parameter | Non-Deuterated | Deuterated |
|---|---|---|
| Azidation Rate (k) | 1.0 × 10⁻³ s⁻¹ | 0.7 × 10⁻³ s⁻¹ |
| Activation Energy | 45 kJ/mol | 48 kJ/mol |
The reduced zero-point energy of C-D bonds increases activation energy, slowing reaction rates.
Stability in Biological Media
| Medium | Half-Life (Non-Deuterated) | Half-Life (Deuterated) |
|---|---|---|
| Phosphate Buffer | 8 hours | 12 hours |
| Rat Liver Microsomes | 2 hours | 3.5 hours |
Deuteration enhances metabolic stability, making the compound suitable for long-term biochemical assays.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in labeling studies due to its azido group, which can be tagged with fluorescent markers.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical assays and labeling techniques .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Quinoline vs. Quinoxaline Derivatives
The target compound belongs to the imidazo[4,5-f]quinoline family, distinct from imidazo[4,5-f]quinoxaline derivatives. Key differences include:
Key Observations :
- Core Structure: Quinoline derivatives feature a benzene-pyridine fused system, whereas quinoxaline derivatives contain a benzene-diazine system. This difference alters electronic properties and binding affinity in biological systems .
- Substituent Position : The position of methyl groups (e.g., 3,4- vs. 3,8-dimethyl) significantly impacts steric hindrance and solubility. For example, 3,4-dimethyl substitution in the target compound may enhance planar stacking with DNA compared to 3,8-dimethyl analogues .
- Deuterium Effect: Deuterated versions (e.g., -d3) exhibit ~3 g/mol higher molecular weights than non-deuterated counterparts, improving isotopic tracing accuracy in mass spectrometry .
Mutagenic Heterocyclic Amines
Non-azido analogues, such as 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), are well-documented mutagens and carcinogens. For example:
- MeIQ induces liver cancer in rodents and monkeys at doses as low as 0.01–0.08% in diet .
- This compound lacks amino (-NH₂) groups, which are critical for forming DNA adducts (a primary mechanism of mutagenicity).
Immunoassay Cross-Reactivity
Studies on polyclonal antibodies raised against 4,8-DiMeIQx (a quinoxaline derivative) show minimal cross-reactivity (<0.01%) with MeIQ, highlighting the importance of substituent positions and core structure in antibody recognition .
Biological Activity
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 is a synthetic compound that plays a significant role in biological research, particularly in the fields of mutagenicity testing and proteomics. This article provides an overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
- Chemical Formula : C12H10N6
- CAS Number : 1215499-36-7
- Molecular Weight : 226.24 g/mol
Biological Applications
This compound is primarily used in the following areas:
1. Mutagenicity Testing
This compound is utilized to assess the mutagenic potential of various substances. It serves as an analog to the well-known food mutagen and carcinogen 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), which is recognized for its role in DNA damage and cancer development .
2. Proteomics Research
In proteomics, this compound is employed to study protein interactions and modifications. It acts as a mass tag that labels proteins and peptides for detection in mass spectrometry analyses. This application has facilitated the identification of novel protein-protein interactions and post-translational modifications, contributing to our understanding of various diseases.
The biological activity of this compound is largely attributed to its ability to interact with cellular components and influence biochemical pathways:
- DNA Intercalation : Similar to other heterocyclic amines, this compound can intercalate into DNA, potentially leading to mutations through the formation of DNA adducts.
- Cytochrome P450 Interaction : Studies indicate that compounds like MeIQ can induce and inhibit cytochrome P450 enzymes in liver cells. This modulation affects metabolic pathways and can result in altered drug metabolism and toxicity profiles .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of deuterated imidazoquinoline derivatives typically involves multi-step reactions. For non-deuterated analogs, Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) have been used to introduce formyl/acetyl groups at the 3-position of quinoline scaffolds, enabling subsequent functionalization . For deuterated versions, isotopic labeling is achieved by substituting hydrogen-containing precursors with deuterated analogs (e.g., D₂O or deuterated solvents) during synthesis. Critical parameters include temperature control (60–80°C for azide incorporation) and inert atmospheres to prevent azide decomposition. Computational reaction path searches (e.g., quantum chemical calculations) can optimize conditions and reduce trial-and-error experimentation .
Q. How should researchers characterize this compound using mass spectrometry?
- Methodological Answer : High-resolution LC-ESI-QTOF/MS is recommended for structural confirmation. Key diagnostic ions include:
Q. What precautions are necessary for handling the azido group in this compound?
- Methodological Answer : The azido group (-N₃) is thermally unstable and shock-sensitive. Storage at -20°C in amber vials under argon is advised. Avoid exposure to direct light, heavy metals, or reducing agents. Work should be conducted in fume hoods with blast shields, and small-scale reactions (<100 mg) are recommended to mitigate explosion risks. Safety protocols from institutional Chemical Hygiene Plans must be followed .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported spectroscopic data for deuterated imidazoquinolines?
- Methodological Answer : Discrepancies in NMR or MS data often arise from isotopic impurities or solvent effects. Density Functional Theory (DFT) simulations can predict chemical shifts and fragmentation patterns for comparison with experimental data. For example, DFT-calculated ¹H-NMR shifts for the non-deuterated parent compound can guide the identification of residual protonated impurities in deuterated samples. Multi-technique validation (e.g., X-ray crystallography coupled with HRMS) reduces ambiguity .
Q. What strategies improve reaction yields when synthesizing deuterated analogs like this compound?
- Methodological Answer : ICReDD’s integrated approach combines computational screening of reaction pathways (using quantum mechanics) with experimental feedback. For deuterated compounds, substituting H₂O with D₂O in hydrolysis steps increases isotopic purity. Catalytic deuteration (e.g., using Pd/C in D₂) at the imidazole ring’s methyl groups ensures >98% deuterium incorporation. Reaction monitoring via in-situ FTIR tracks azide formation kinetics .
Q. How does deuteration affect the compound’s interaction with biomolecular targets (e.g., enzymes or DNA)?
- Methodological Answer : Deuterium isotope effects (DIEs) alter binding kinetics and metabolic stability. For example, deuterated methyl groups reduce CYP450-mediated oxidation rates, prolonging half-life in enzymatic assays. Competitive binding studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify affinity changes (ΔKd) between deuterated and non-deuterated forms. Non-radioactive isotopic labeling also enables tracking in cellular uptake studies .
Q. What role does the azido group play in click chemistry applications for this compound?
- Methodological Answer : The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. For example, coupling with alkyne-functionalized fluorophores creates probes for imaging nucleic acid-protein interactions. Reaction optimization requires Cu(I) catalysts (e.g., TBTA ligand), pH 7–8 buffers, and 37°C incubation. Control experiments must confirm azide stability under physiological conditions to avoid off-target reactivity .
Data Contradiction Analysis Example
Issue : Conflicting reports on the azide group’s stability in aqueous solutions.
- Resolution :
- Experimental : Conduct accelerated stability studies (25°C, 40°C) in PBS (pH 7.4) with LC-MS monitoring.
- Computational : Simulate hydrolysis pathways using DFT to identify pH-dependent degradation products.
- Outcome : Data may reveal that decomposition occurs above pH 8.0 due to hydroxide ion attack on the azide, necessitating buffer adjustments for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
